molecular formula C11H11NO5S B2405786 4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione CAS No. 866048-85-3

4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione

Cat. No. B2405786
CAS RN: 866048-85-3
M. Wt: 269.27
InChI Key: FMRJFWTYXQFGTK-UHFFFAOYSA-N
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Description

The compound “4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione” is a complex organic molecule. Based on its name, it likely contains a thiazinane ring (a six-membered ring with one nitrogen and one sulfur atom), two carbonyl groups (C=O), and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure and functional groups. It might undergo reactions typical for carbonyl groups, aromatic rings, and sulfur-containing rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its specific structure and functional groups .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Base-Catalyzed Ring Transformation : A study by Sápi et al. (1997) explores the synthesis of related compounds and their structural transformation under certain conditions. This research contributes to the understanding of the chemical behavior and potential applications in organic synthesis (Sápi et al., 1997).

  • Crystal Structure and Biological Activity : Mao-Jing Wu (2013) conducted research on similar compounds, focusing on their synthesis, crystal structure, and potential biological activities. This study provides insights into the molecular structure and potential applications in medicinal chemistry (Mao-Jing Wu, 2013).

Fluorescence and Photophysical Properties

  • Fluorescence from Derivatives : Lauer et al. (2014) synthesized a series of compounds, including derivatives of the chemical of interest, and studied their fluorescence properties. This research is significant for understanding the photophysical properties and potential applications in fluorescent materials (Lauer et al., 2014).

Synthesis and Evaluation in Organic Chemistry

  • Green Synthesis of 2-Hydroxy-1,4-diones : A study by Saraei et al. (2013) demonstrates a green method to synthesize 1,4-diketones, which relates to the chemical compound . This research is essential for understanding environmentally friendly synthesis methods in organic chemistry (Saraei et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it were used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be explored for use in various fields, such as medicine, materials science, or organic synthesis .

properties

IUPAC Name

4-(4-methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-17-9-4-2-8(3-5-9)12-10(13)6-18(15,16)7-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRJFWTYXQFGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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